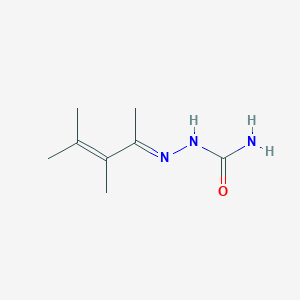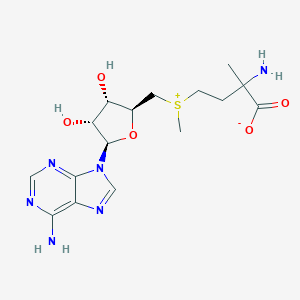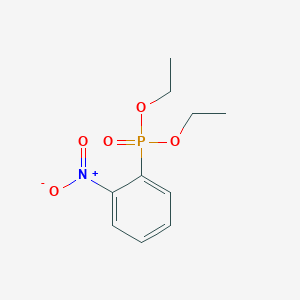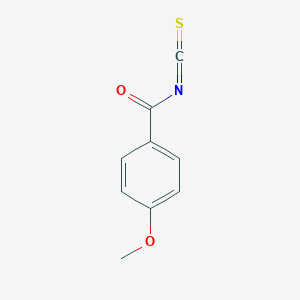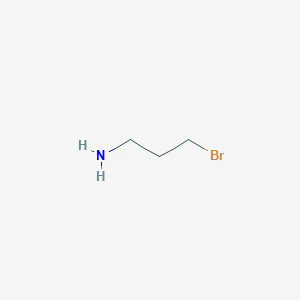
Phosphorin, 4-(1,1-dimethylethyl)-2,6-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorin, 4-(1,1-dimethylethyl)-2,6-diphenyl- is a synthetic compound that belongs to a class of organic compounds known as phosphines. It is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. Phosphorin has been used in scientific research for its ability to act as a reducing agent and a ligand in catalytic reactions.
Mecanismo De Acción
The mechanism of action of Phosphorin as a reducing agent involves the transfer of a hydride ion from the Phosphorin molecule to the organic substrate. This results in the reduction of the substrate and the oxidation of Phosphorin to its corresponding phosphine oxide. As a ligand, Phosphorin coordinates with transition metals through its phosphine group, forming a stable complex that can participate in catalytic reactions.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of Phosphorin. However, it is known that Phosphorin can be toxic when ingested or inhaled. It has been shown to cause irritation to the skin and eyes and can cause respiratory distress when inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Phosphorin in lab experiments is its ability to act as a reducing agent and a ligand in catalytic reactions. Its versatility makes it a useful tool in a variety of research applications. However, one limitation of using Phosphorin is its toxicity. Researchers must take precautions to ensure that they are handling the compound safely.
Direcciones Futuras
There are several future directions for research involving Phosphorin. One area of interest is the development of new catalytic reactions using Phosphorin as a ligand. Researchers are also exploring the use of Phosphorin in the synthesis of new organic compounds. Additionally, there is interest in exploring the potential of Phosphorin as a therapeutic agent for the treatment of certain diseases. Further research is needed to fully understand the potential of Phosphorin in these areas.
Conclusion
Phosphorin, 4-(1,1-dimethylethyl)-2,6-diphenyl-, is a synthetic compound that has been used in scientific research for its ability to act as a reducing agent and a ligand in catalytic reactions. It is synthesized through a reaction between triphenylphosphine and tert-butyl hypochlorite and has been shown to be effective in reducing a variety of organic compounds. While there is limited information on the biochemical and physiological effects of Phosphorin, it is known to be toxic when ingested or inhaled. Despite its limitations, Phosphorin has potential for use in a variety of research applications, and further research is needed to fully understand its potential.
Métodos De Síntesis
Phosphorin can be synthesized through a reaction between triphenylphosphine and tert-butyl hypochlorite. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is catalyzed by a base such as triethylamine. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
Phosphorin has been used in scientific research for a variety of applications. One of its most common uses is as a reducing agent in catalytic reactions. It has been shown to be effective in reducing a variety of organic compounds, including aldehydes and ketones. In addition, Phosphorin has been used as a ligand in catalytic reactions, where it can coordinate with transition metals to form stable complexes.
Propiedades
Número CAS |
17420-26-7 |
|---|---|
Fórmula molecular |
C21H21P |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
4-tert-butyl-2,6-diphenylphosphinine |
InChI |
InChI=1S/C21H21P/c1-21(2,3)18-14-19(16-10-6-4-7-11-16)22-20(15-18)17-12-8-5-9-13-17/h4-15H,1-3H3 |
Clave InChI |
ATCMPNFSIRZGFQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=PC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)C1=CC(=PC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Sinónimos |
4-(1,1-Dimethylethyl)-2,6-diphenylphosphorin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






